2,3,4-Tri-O-benzyl-L-rhamnopyranose
Overview
Description
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a significant raw material used in the production of L-rhamnose-derivative drugs . These drugs, such as Rhamnazin, are known for their anticancer and antioxidant properties . This compound plays a pivotal role as a fundamental constituent for synthesizing diverse pharmaceutical medications and natural substances . It has a significant impact on the research of innovative drug formulations targeting afflictions such as diabetes, cancer, and microbial invasions .
Molecular Structure Analysis
The molecular formula of 2,3,4-Tri-O-benzyl-L-rhamnopyranose is C27H30O5 . Its exact mass is 434.20932405 g/mol . The compound has a total of 32 heavy atoms .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4-Tri-O-benzyl-L-rhamnopyranose is 434.52400 . It has a topological polar surface area of 57.2 Ų . The compound has 9 rotatable bonds . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Synthesis of Complex Polysaccharides
2,3,4-Tri-O-benzyl-L-rhamnopyranose plays a critical role in the synthesis of complex polysaccharides. For example, it has been utilized in the synthesis of various rhamnose-containing saccharides, which are significant in studying bacterial polysaccharides and their immunological properties. One study demonstrated its use in the synthesis of β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, a trisaccharide unit of the C. freundii O28,1c O-specific polysaccharide (Hirooka et al., 2001).
Creation of Glycosylation Reagents
This compound is also instrumental in developing reagents for glycosylation processes. A study synthesized a xylosylated rhamnose pentasaccharide, revealing the role of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in the construction of complex carbohydrate structures (Zhang & Kong, 2002).
Modular Design in Carbohydrate Synthesis
The compound is used in modular design principles in carbohydrate synthesis. For instance, its derivatives were used as glycosyl acceptors and donors in synthesizing rhamnogalacturonan I fragments, showcasing its versatility in synthesizing larger pectin fragments (Nemati et al., 2008).
Synthesis of Immunologically Active Structures
It's also critical in synthesizing immunologically active structures, as seen in the creation of certain trisaccharides related to the O-specific polysaccharides of Pseudomonades and Salmonella typhi (Hirooka et al., 2003).
Development of Antimicrobial Agents
Furthermore, derivatives of 2,3,4-Tri-O-benzyl-L-rhamnopyranose have been studied for their potential in developing antimicrobial agents. For instance, a study focused on synthesizing and predicting the activity of certain rhamnopyranoside derivatives, indicating potential in fighting pathogenic fungi and bacteria (Matin et al., 2016).
Structural Studies in Carbohydrate Chemistry
The compound is also used in structural studies essential for understanding carbohydrate chemistry. An example is the synthesis of per-O-acetylated C1 hydroxyglycopyranose, providing insights into non-covalent organic frameworks and molecular interactions in sugars (Singhamahapatra et al., 2013).
Future Directions
properties
IUPAC Name |
(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-benzyl-L-rhamnopyranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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